2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
BenchChem offers high-quality 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-11-2-5-13(6-3-11)24-18(15-9-26-10-17(15)23-24)22-19(25)14-8-12(20)4-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZWIVWYZYLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,5-Dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole moiety that is known for its biological significance.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thienopyrazole derivatives. For instance, compounds similar to 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have demonstrated the ability to mitigate oxidative stress in various biological systems. In one study involving Clarias gariepinus, these compounds were shown to reduce erythrocyte malformations induced by oxidative agents like 4-nonylphenol, suggesting their potential as protective agents against oxidative damage .
Anti-inflammatory Activity
Thienopyrazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes has been observed in various in vitro models. For example, certain thienopyrazole compounds have been reported to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Antimicrobial and Antifungal Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown significant activity against a range of pathogens. In particular, their efficacy against phytopathogenic fungi has been documented through mycelial growth inhibition assays .
The biological activity of 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many thienopyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways and cellular signaling.
- Antioxidant Mechanisms : These compounds may scavenge free radicals and enhance the activity of endogenous antioxidant systems.
- Interaction with Cellular Targets : The binding affinity of these compounds to various cellular receptors and proteins can modulate cellular responses and gene expression.
Study on Erythrocytes
In a study assessing the protective effects of thienopyrazole derivatives on fish erythrocytes exposed to toxicants, significant reductions in cell malformations were observed when treated with these compounds. The findings suggest that such derivatives could serve as effective antioxidants in aquatic species .
Antimicrobial Efficacy
Another study evaluated the antifungal activity of novel pyrazole carboxamides against multiple fungal strains. The results indicated that certain derivatives exhibited higher antifungal potency than established fungicides .
Q & A
Q. What are the optimal synthetic pathways for preparing 2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a benzoyl chloride derivative (e.g., 2,5-dichlorobenzoyl chloride) and a thieno-pyrazol-amine intermediate. Key steps include:
- Reaction Conditions : Use DMF as a solvent at 60°C for 12–18 hours to promote amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures to achieve >90% purity .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm yield via gravimetric analysis.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the dichlorophenyl (δ 7.3–7.8 ppm), thieno-pyrazol (δ 6.5–7.2 ppm), and benzamide carbonyl (δ 165–170 ppm). Compare with analogous structures in and .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Q. How can crystallization challenges be addressed for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to optimize crystal growth.
- Temperature Gradients : Slow cooling from 60°C to room temperature improves crystal quality .
- Data Collection : For compounds with low symmetry (e.g., triclinic Pī space group), collect high-resolution data (θmax > 25°) to resolve disordered moieties .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the dichlorophenyl and thieno-pyrazol moieties as key pharmacophores .
- QSAR Analysis : Corporate Hammett constants (σ) of substituents (e.g., p-tolyl vs. nitro groups) to predict electronic effects on binding affinity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in the benzamide group.
- X-ray Validation : Resolve ambiguities (e.g., tautomerism in the pyrazol ring) via crystallographic data, as demonstrated for dichlorobenzamide analogs in .
- Comparative UV-Vis : Compare λmax with structurally similar compounds (e.g., 3,5-dichloro-N-arylbenzamides) to identify conjugation anomalies .
Q. How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Derivative Synthesis : Modify the p-tolyl group (e.g., introduce electron-withdrawing substituents) and thieno-pyrazol core (e.g., substituents at position 4,6) .
- Assay Protocols :
- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay for IC50 determination against EGFR or VEGFR2 .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or A549) via MTT assay .
Q. What advanced analytical methods quantify trace impurities in bulk samples?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with MRM transitions for impurities (e.g., unreacted benzoyl chloride).
- NMR Relaxation Experiments : Apply T1/T2 measurements to detect low-concentration byproducts (<0.1%) .
Q. How to evaluate the compound’s potential in photophysical applications (e.g., organic semiconductors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
